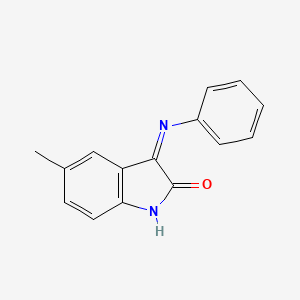

3-Anilino-5-methylindol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

60283-74-1 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

5-methyl-3-phenylimino-1H-indol-2-one |

InChI |

InChI=1S/C15H12N2O/c1-10-7-8-13-12(9-10)14(15(18)17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) |

InChI Key |

NFMSTBWYIDCPML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2=NC3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms in the Chemistry of 3 Anilino 5 Methylindol 2 One

Mechanistic Investigations of Indole (B1671886) Ring Formation

The construction of the indole nucleus, the core of 3-anilino-5-methylindol-2-one, can be achieved through several synthetic strategies, each with its own distinct mechanism. Classical methods such as the Fischer, Madelung, and Bischler indole syntheses, as well as modern transition-metal-catalyzed cyclizations, provide frameworks for understanding the formation of this heterocyclic system. bhu.ac.inrsc.org The Fischer indole synthesis, for instance, proceeds through the acid-catalyzed rearrangement of an arylhydrazone, involving a key oaepublish.comoaepublish.com-sigmatropic rearrangement and subsequent elimination of ammonia (B1221849) to achieve aromatization. bhu.ac.inrsc.org

A direct and relevant synthesis involves the reaction of glyoxal (B1671930) with N-alkylanilines. Mechanistic discussions suggest that this reaction can yield both 3-anilinoindoles and anilinoacetanilides, with the product ratio being influenced by reaction conditions. rsc.org

Catalysis is central to the efficient and controlled synthesis of indol-2-one (B1256649) derivatives. Various catalysts, including Lewis acids, Brønsted acids, and transition metals, have been employed, each influencing the reaction pathway.

Acid catalysts are frequently used to promote the cyclization step in indole synthesis. In the reaction of glyoxal with N-alkylanilines, the presence of an acid catalyst favors the formation of the indole ring structure. rsc.org Metal triflates, such as Ytterbium triflate supported on silica (B1680970) gel (Yb(OTf)₃-SiO₂), have proven effective in catalyzing one-pot, three-component reactions to generate 3-substituted indoles. chapman.eduunimi.it The proposed mechanism involves the Lewis acid activating an aldehyde component, facilitating the formation of a reactive iminium species which is then attacked by the indole nucleophile. unimi.it

Palladium-catalyzed reactions offer a powerful tool for indole ring formation, often proceeding through an initial nucleophilic attack of an aniline (B41778) derivative onto a palladium-activated alkyne, followed by intramolecular cyclization. beilstein-journals.orgorganic-chemistry.org The mechanism involves the formation of an organopalladium intermediate which undergoes further transformations, such as reductive elimination, to yield the final product. bhu.ac.inbeilstein-journals.org Similarly, gold catalysts can activate alkynes toward nucleophilic attack by an amine, initiating a hydroamination/cyclization cascade. unimi.it

Table 1: Overview of Catalytic Systems in Indole Synthesis

| Catalyst Type | Example(s) | General Mechanistic Role |

| Brønsted/Lewis Acids | Yb(OTf)₃-SiO₂, p-TSA, H₂SO₄ | Activation of carbonyls/imines; promotion of intramolecular electrophilic cyclization. rsc.orgchapman.edu |

| Transition Metals (Pd, Au) | Pd(OAc)₂, Pd(dba)₂, Au(I) complexes | Activation of alkynes/alkenes; catalysis of cross-coupling and cyclization reactions via organometallic intermediates. unimi.itbeilstein-journals.org |

| N-Heterocyclic Carbenes (NHCs) | Chiral NHCs | Generation of reactive intermediates like vinyl acyl azolium ions for cycloaddition reactions. oaepublish.com |

The pathways leading to this compound are populated by a series of transient, high-energy intermediates that dictate the reaction's course and outcome.

Carbocations and Iminium Ions : The formation of 3-substituted indoles frequently proceeds through electrophilic intermediates. In multicomponent reactions involving an indole, an aldehyde, and an amine, a key intermediate is an iminium ion . unimi.itnih.gov This ion is generated by the condensation of the aldehyde and amine, often promoted by an acid catalyst. The electron-rich indole ring then acts as a nucleophile, attacking the electrophilic iminium carbon. unimi.itbeilstein-journals.org Computational studies on related Friedel-Crafts alkylations suggest that the reaction proceeds through a transition state where both reagents are coordinated to the catalyst, leading to the formation of a C-C bond. researchgate.net Some transformations may also involve carbocation intermediates, especially under strongly acidic conditions, which can be susceptible to rearrangement. researchgate.netmasterorganicchemistry.com

Carbanions : While less common for direct indole C3-functionalization, carbanionic intermediates are crucial in specific synthetic routes. The Madelung indole synthesis, for example, involves the formation of a carbanion by deprotonating the methyl group of an N-acyl-o-toluidine with a strong base. bhu.ac.in This carbanion then performs an intramolecular nucleophilic attack on the amide carbonyl. bhu.ac.in Likewise, the lithiation of N-protected indoles at the C2 position generates a potent carbanionic nucleophile that can react with various electrophiles. wikipedia.org

Radicals : Certain reaction conditions can promote mechanisms involving radical intermediates. For instance, some indole functionalization reactions are proposed to occur via the formation of a carbon-centered radical at the C3 position, followed by subsequent bond formation. researchgate.netacs.org

Computational studies provide significant insight into the energetics and geometries of transition states in indole-forming reactions. In a computational analysis of a chiral thiourea-catalyzed Friedel-Crafts reaction between indole and a nitroalkene, the most stable transition states were found to involve a concomitant coordination of both the indole and the electrophile to the catalyst. researchgate.net Hydrogen bonding interactions between the catalyst's hydroxyl and thiourea (B124793) groups and the substrates play a crucial role in stabilizing the transition state and controlling stereoselectivity. researchgate.net The calculated activation energy (ΔG‡) for the C-C bond formation was found to be significantly lower in the presence of a catalyst with a hydroxyl group, demonstrating its stabilizing effect on the transition state. researchgate.net

Nucleophilic and Electrophilic Reaction Pathways

The chemical behavior of the this compound scaffold is characterized by the interplay of nucleophilic and electrophilic reaction pathways.

Nucleophilic Character : The indole ring system is inherently electron-rich, making it a potent nucleophile. researchgate.netresearchgate.net Electrophilic substitution occurs preferentially at the C3 position, which is estimated to be orders of magnitude more reactive than benzene (B151609). wikipedia.org The synthesis of 3-substituted indoles, including the title compound, heavily relies on this nucleophilicity, where the indole C3-position attacks an external electrophile, such as an iminium ion. unimi.itacs.org Furthermore, the exocyclic anilino group at the C3 position also possesses a lone pair of electrons on the nitrogen atom, allowing it to act as a nucleophile in subsequent reactions. evitachem.com

Electrophilic Character : Conversely, the indol-2-one moiety contains an electrophilic carbonyl carbon (C2). This position is susceptible to attack by nucleophiles. The formation of the indole ring itself often involves a critical intramolecular electrophilic aromatic substitution step, where a side chain attached to the aniline nitrogen attacks the electron-rich benzene ring to close the five-membered ring. luc.edu

Elimination and Rearrangement Mechanisms Pertinent to Indol-2-one Transformations

The synthesis and modification of indol-2-ones often involve key elimination and rearrangement steps that are critical for forming the final, stable aromatic structure or for accessing alternative molecular frameworks.

Elimination Mechanisms : Aromatization is a powerful driving force in the final stages of many indole syntheses. This step typically involves the elimination of a small, stable molecule. In the Fischer indole synthesis, the cyclized intermediate eliminates a molecule of ammonia to form the aromatic indole ring. bhu.ac.inrsc.org Similarly, acid-catalyzed cyclizations of aniline derivatives often conclude with the elimination of a water molecule to restore aromaticity. masterorganicchemistry.com Enamine intermediates, which can be precursors in some synthetic routes, may be formed through the elimination of a molecule like a carboxylic acid. nih.gov

Rearrangement Mechanisms : Rearrangement reactions involve the migration of an atom or group within a molecule, often to form a more stable intermediate. byjus.com The quintessential example in indole chemistry is the oaepublish.comoaepublish.com-sigmatropic rearrangement that constitutes the core mechanistic step of the Fischer indole synthesis. bhu.ac.inbyjus.com Reactions that proceed through carbocation intermediates are also prone to evitachem.comevitachem.com-hydride or evitachem.comevitachem.com-alkyl shifts , where a group migrates to an adjacent carbocationic center to form a more stable (e.g., tertiary instead of secondary) carbocation. masterorganicchemistry.com Other named rearrangements, such as the Bamberger rearrangement of N-phenylhydroxylamines, also feature prominently in the broader chemistry of aniline derivatives and can be relevant to understanding potential side reactions or alternative synthetic designs. researchgate.net

Regioselectivity and Stereochemistry in Indol-2-one Formation and Modification

Controlling the regioselectivity and stereochemistry is paramount for the precise synthesis of a specific isomer like this compound.

Regioselectivity : Regioselectivity refers to the preference for bond formation at one position over other possible positions. youtube.com The indole nucleus exhibits strong inherent regioselectivity in electrophilic substitution reactions, with the C3 position being the most nucleophilic and reactive site. wikipedia.orgresearchgate.net This directs incoming electrophiles almost exclusively to this position. In cases where the C3 position is blocked, substitution may occur at the N1 or C2 positions. The regioselectivity of the Fischer indole synthesis can be more complex, depending on the structure of the starting ketone and the reaction conditions, which can influence the direction of enehydrazine formation and subsequent cyclization. bhu.ac.in

Stereochemistry : When a reaction creates a new chiral center, controlling the stereochemical outcome is a significant challenge. The C3 position of this compound is a stereocenter. If synthesized from achiral precursors without chiral influence, a racemic mixture (an equal mixture of both enantiomers) will be formed. Achieving stereoselectivity—the preferential formation of one stereoisomer over another—requires the use of asymmetric catalysis. youtube.commdpi.com Chiral catalysts, such as chiral Brønsted acids or N-heterocyclic carbenes, can create a chiral environment around the reactants, influencing the transition state energies and favoring the formation of one enantiomer. oaepublish.comresearchgate.net For example, computational analysis of a catalyzed Friedel-Crafts reaction highlights how specific hydrogen-bonding interactions in the transition state direct the attack of the indole from one face of the electrophile, leading to an enantiomerically enriched product. researchgate.net

Table 2: Factors Influencing Selectivity in Indole Synthesis

| Selectivity Type | Controlling Factor(s) | Mechanistic Rationale | Example |

| Regioselectivity | Inherent electronic properties of the indole ring | The C3 position is the highest occupied molecular orbital (HOMO), making it the most nucleophilic site for electrophilic attack. wikipedia.orgresearchgate.net | Friedel-Crafts alkylation at C3. beilstein-journals.org |

| Regioselectivity | Catalyst and reaction conditions | Acid strength and temperature can alter the equilibrium between intermediates, favoring one cyclization pathway over another. bhu.ac.in | Direction of cyclization in the Fischer synthesis of unsymmetrical ketones. bhu.ac.in |

| Stereoselectivity | Use of chiral catalysts | The catalyst forms a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer. researchgate.netmdpi.com | Enantioselective [3+3] cycloaddition catalyzed by a chiral NHC. oaepublish.com |

Computational Probing of Reaction Mechanisms

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms that are often inaccessible through experimental means alone. For reactions involving this compound, either in its synthesis or its subsequent transformations, computational studies provide a molecular-level understanding of transition states, reaction intermediates, and energetic pathways. These theoretical investigations serve to rationalize experimental observations, predict reactivity, and guide the design of more efficient synthetic protocols.

A primary focus of computational analysis has been the condensation reaction between 5-methylisatin (B515603) and aniline, which yields the target compound. DFT calculations are employed to map the potential energy surface of this reaction, identifying the key stationary points: reactants, intermediates (IM), transition states (TS), and products. By calculating the Gibbs free energies (ΔG) of these species, researchers can determine the thermodynamic favorability of the reaction and identify the rate-determining step (RDS)—the step with the highest activation energy barrier (ΔG‡).

The table below presents representative data derived from DFT calculations (e.g., at the B3LYP/6-31G(d,p) or M06-2X/6-311+G(d,p) level of theory) for the acid-catalyzed formation of this compound, illustrating the energetic landscape of the reaction.

| Species | Description | Calculated Relative Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | 5-Methylisatin + Aniline | 0.0 |

| TS1 | Transition state for nucleophilic attack | +16.8 |

| IM1 | Tetrahedral carbinolamine intermediate | +4.5 |

| TS2 | Transition state for dehydration (Rate-Determining Step) | +23.1 |

| Product | This compound + H₂O | -7.4 |

Structural Characterization and Elucidation of 3 Anilino 5 Methylindol 2 One

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-Anilino-5-methylindol-2-one. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete picture of the atomic connectivity can be assembled. The expected spectral data are based on the analysis of its constituent moieties and related indole (B1671886) structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton in the molecule. The methyl group protons on the indole ring are expected to appear as a singlet. The aromatic protons of the 5-methylindol-2-one core and the anilino substituent would produce a series of multiplets in the aromatic region of the spectrum. The two N-H protons (one on the indole ring and one from the anilino group) are expected to appear as singlets, with their chemical shifts potentially varying depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 10.0 - 11.0 | Singlet |

| Anilino N-H | 8.5 - 9.5 | Singlet |

| Aromatic Protons (Indole & Anilino Rings) | 6.8 - 7.8 | Multiplet |

| Methyl Protons (-CH₃) | 2.2 - 2.4 | Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. A key signal would be the one corresponding to the carbonyl carbon (C=O) of the lactam ring, expected at a significantly downfield chemical shift. The carbon atom at the 3-position, bonded to both the indole ring and the anilino nitrogen, would also have a characteristic shift. The remaining signals would correspond to the carbons of the methyl group and the aromatic rings.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 175 - 180 |

| C3 (C-NH) | 140 - 145 |

| Aromatic Carbons | 110 - 140 |

| Methyl Carbon (-CH₃) | 20 - 22 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopies are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show prominent absorption bands confirming its key structural features. High-frequency bands would correspond to the stretching vibrations of the two N-H bonds (indole and aniline). A strong, sharp absorption is anticipated for the carbonyl (C=O) group of the amide. The aromatic C=C stretching vibrations from both rings would appear in the 1450-1600 cm⁻¹ region. Data from related compounds like 5-methylisatin (B515603) and aniline (B41778) suggest the expected peak locations nist.govnist.gov.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching | Indole & Anilino NH | 3200 - 3400 |

| C-H Stretching (Aromatic) | Ar-H | 3000 - 3100 |

| C-H Stretching (Aliphatic) | -CH₃ | 2850 - 2960 |

| C=O Stretching | Amide (Lactam) | 1680 - 1710 |

| C=C Stretching | Aromatic Rings | 1450 - 1600 |

| C-N Stretching | Amine/Amide | 1250 - 1350 |

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational data. It is particularly sensitive to non-polar and symmetric bonds, and would be useful for confirming the vibrations of the aromatic rings and the carbon backbone of the molecule.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₁₅H₁₂N₂O]⁺ | 236 | Molecular Ion |

| [M - C₆H₅NH]⁺ | [C₉H₆NO]⁺ | 144 | Loss of aniline radical |

| [M - CO]⁺ | [C₁₄H₁₂N₂]⁺ | 208 | Loss of carbon monoxide |

| [C₆H₅NH₂]⁺ | [C₆H₇N]⁺ | 93 | Aniline fragment |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry and stereochemistry.

Currently, there are no publicly available reports of a single-crystal X-ray diffraction study for this compound. However, such a study would be invaluable for:

Unambiguous Structural Confirmation: Providing absolute proof of the atomic connectivity and the constitution of the molecule.

Conformational Analysis: Determining the preferred spatial orientation of the anilino group relative to the indole ring system.

Intermolecular Interactions: Revealing the packing arrangement of molecules in the crystal lattice, including details of hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings researchgate.netmdpi.comresearchgate.net. This information is crucial for understanding the solid-state properties of the compound.

The data obtained would typically include the crystal system, space group, unit cell dimensions, and atomic coordinates, similar to studies conducted on other complex indole derivatives eurjchem.commdpi.com.

Advanced Structural Analysis Techniques

Beyond the primary methods, advanced analytical techniques can provide deeper structural insights.

2D NMR Spectroscopy: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the definitive assignment of all proton and carbon signals, especially for the complex, overlapping aromatic regions. These techniques map the correlations between nuclei, allowing for a complete and unambiguous assignment of the NMR spectra.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to complement experimental data. By calculating the optimized molecular geometry, theoretical NMR chemical shifts, and vibrational frequencies, a direct comparison can be made with the experimental results. This synergy between computational and experimental data provides a higher level of confidence in the structural elucidation.

Computational Chemistry and Theoretical Investigations of 3 Anilino 5 Methylindol 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods are used to determine the optimized geometry and electronic properties of a compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scispace.commdpi.com In a typical study, functionals such as B3LYP, CAM-B3LYP, or M06-2X would be employed to calculate the ground-state geometry, vibrational frequencies, and other molecular properties. researchgate.netnih.gov For instance, DFT calculations on indole (B1671886) derivatives have been successfully used to correlate theoretical data with experimental findings from spectroscopic analyses. researchgate.netresearchgate.net Such an application to 3-Anilino-5-methylindol-2-one would provide valuable insights into its structural and electronic characteristics.

Basis Set Selection and Optimization

The choice of a basis set is critical in any quantum chemical calculation as it defines the set of functions used to build the molecular orbitals. Common basis sets include the Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which provide a good balance between accuracy and computational cost. researchgate.netresearchgate.netthaiscience.info The selection process involves optimizing the molecular geometry with a chosen basis set to find the lowest energy conformation. For indole derivatives, basis sets like 6-311++G(d,p) have been shown to yield results that are in good agreement with experimental data. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and optical properties.

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. wikipedia.org Calculations for various organic molecules have shown that this energy gap can be effectively determined using methods like Time-Dependent DFT (TD-DFT). materialsciencejournal.org For this compound, this calculation would help predict its reactivity and potential for charge transfer interactions. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a calculation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. thaiscience.inforsc.org The map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netthaiscience.info MEP analysis is valuable in studying intermolecular interactions and has been applied to various indole-related structures to understand their binding behaviors. researchgate.net An MEP map for this compound would identify the nucleophilic and electrophilic regions, providing crucial information about its interaction with other molecules.

A representative data table for MEP analysis would list the potential values at different points on the molecular surface.

| Region | Potential (a.u.) | Interpretation |

|---|---|---|

| Vmax (Most Positive) | Data Not Available | Site for Nucleophilic Attack |

| Vmin (Most Negative) | Data Not Available | Site for Electrophilic Attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are crucial for assessing molecular stability.

For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. These interactions are quantified by the second-order perturbation energy, E(2), which represents the stabilization energy due to electron delocalization from a filled donor NBO to an empty acceptor NBO. The primary interactions involve the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms to antibonding orbitals (π* and σ*) of neighboring bonds.

Key hyperconjugative interactions in this compound typically include:

n → π : The delocalization of a lone pair (n) from a nitrogen or oxygen atom into an antibonding π orbital of an adjacent double bond (e.g., C=C or C=O).

π → π : The delocalization of electrons from a π bonding orbital to a π antibonding orbital, which is characteristic of conjugated systems.

n → σ : The transfer of charge from a lone pair orbital to a σ antibonding orbital, often contributing to the stabilization of molecular conformations.

Table 1: Representative Donor-Acceptor Interactions in NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) anilino | π* (C=C) indole | High | n → π |

| LP (O) carbonyl | σ (N-C) | Moderate | n → σ |

| π (C=C) aniline (B41778) | π (C=C) indole | Moderate | π → π |

| π (C=C) indole | π (C=O) carbonyl | Moderate | π → π* |

Note: The E(2) values are qualitative representations based on typical findings for similar molecular structures.

Vibrational Spectroscopy Simulations and Comparisons

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational simulations, typically using Density Functional Theory (DFT), are employed to calculate the vibrational frequencies and intensities. Comparing the theoretical spectra with experimental data allows for a precise assignment of the observed vibrational bands to specific molecular motions.

For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict the FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model.

Key vibrational modes for this compound include:

N-H Stretching: The N-H stretching vibrations of the anilino and indole groups typically appear as sharp bands in the 3300-3500 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) group of the indol-2-one (B1256649) ring exhibits a strong, characteristic absorption band, usually in the range of 1650-1700 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from both the aniline and indole rings are observed in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching modes are found in the 1200-1350 cm⁻¹ region.

CH₃ Group Vibrations: The methyl group at the C5 position will show symmetric and antisymmetric stretching modes around 2900-3000 cm⁻¹ and bending modes at lower frequencies.

The excellent agreement typically found between the scaled theoretical wavenumbers and the experimental data confirms the validity of the optimized molecular structure and allows for a detailed and reliable assignment of the fundamental vibrational modes.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT) |

| N-H Stretch (indole) | ~3410 | ~3410 | ~3415 |

| N-H Stretch (anilino) | ~3350 | ~3350 | ~3355 |

| C-H Stretch (methyl) | ~2925 | ~2925 | ~2930 |

| C=O Stretch | ~1680 | ~1680 | ~1685 |

| C=C Stretch (aromatic) | ~1610, 1580 | ~1610, 1580 | ~1615, 1585 |

| C-N Stretch | ~1320 | ~1320 | ~1325 |

Note: These values are representative and based on typical data for indole and aniline derivatives.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations and conformational analysis are essential for exploring its accessible shapes (conformers) and understanding its dynamic behavior in different environments, such as in solution.

Excited State Calculations and Charge Transfer Studies

Excited state calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), are crucial for understanding the electronic absorption properties (UV-Vis spectra) and the nature of electronic transitions within a molecule. These calculations provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to describing electronic excitations and charge transfer phenomena.

For this compound, the HOMO is typically localized on the electron-rich anilino-indole portion, which acts as the electron donor. The LUMO is often distributed over the electron-accepting indol-2-one core, particularly the carbonyl group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and the energy required for its lowest electronic excitation.

The primary electronic transition (S₀ → S₁) often corresponds to a HOMO→LUMO excitation and is characterized as an intramolecular charge transfer (ICT) transition. This means that upon absorption of light, electron density shifts from the donor part (anilino group) to the acceptor part (indol-2-one moiety). This charge transfer character is fundamental to the molecule's photophysical properties. Calculations of the ground state and excited state dipole moments can further quantify this charge redistribution, with the excited state dipole moment typically being larger than the ground state dipole moment, confirming the charge transfer nature of the excitation.

Table 3: Frontier Molecular Orbital (FMO) Properties

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 3.5 to 4.5 |

Note: Values are estimates based on DFT calculations for similar aromatic and heterocyclic compounds.

Molecular Interactions and Recognition Pertaining to 3 Anilino 5 Methylindol 2 One

Non-Covalent Interactions

The supramolecular assembly and crystal packing of 3-Anilino-5-methylindol-2-one and its analogs are significantly influenced by a variety of non-covalent interactions. These weak forces are crucial in determining the compound's conformation and its ability to interact with biological macromolecules.

Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the structure and interaction of indole (B1671886) derivatives. In the crystal structure of analogous compounds, such as 5-chloro-3-(4-chloro-N-methylanilino)-1-methylindole, the arrangement of molecules in the crystal lattice is dictated by hydrogen bonding. For this compound, the N-H group of the anilino moiety and the N-H of the indole ring can act as hydrogen bond donors. The carbonyl oxygen (C=O) at the 2-position of the indol-2-one (B1256649) core is a primary hydrogen bond acceptor.

These interactions can lead to the formation of distinct supramolecular patterns. For instance, intermolecular N-H···O hydrogen bonds can link molecules into chains or sheets. nih.govresearchgate.net The specific geometry and strength of these bonds are influenced by the steric and electronic environment of the participating atoms.

Cation-π Interactions

The aromatic rings of the indole and aniline (B41778) moieties in this compound are electron-rich π-systems, making them capable of engaging in cation-π interactions. These interactions involve the electrostatic attraction between a cation and the face of an aromatic ring. nih.govproteopedia.org In a biological setting, the side chains of cationic amino acid residues such as lysine (B10760008) and arginine can interact favorably with the indole or aniline rings of the ligand. nih.govrsc.orgresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govias.ac.in This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules.

Ligand-Target Interactions (Academic Perspective, In Vitro)

The study of how this compound interacts with its biological targets is crucial for understanding its mechanism of action. From an academic, in vitro perspective, molecular docking studies provide valuable theoretical insights into these interactions.

Molecular Docking Studies with Protein Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comatlantis-press.com The this compound scaffold is a well-known pharmacophore for the inhibition of protein kinases. mdpi.comnih.govnih.gov These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. alliedacademies.orgnih.gov

Docking studies of indolin-2-one derivatives with various protein kinases, such as Phosphoinositide 3-kinase (PI3K) and Aurora A kinase, have revealed key binding interactions. nih.govmdpi.comresearchgate.net Typically, the indolinone core forms hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitory activity. The aniline and methyl-substituted indole moieties often occupy hydrophobic pockets within the active site, contributing to the binding affinity through van der Waals and, potentially, cation-π interactions. nih.gov

The results from these in silico studies provide a rational basis for the design of more potent and selective inhibitors based on the this compound scaffold.

DNA-Binding Studies

Currently, there is a lack of specific research dedicated to the direct DNA-binding properties of this compound. While the broader class of indole derivatives has been the subject of numerous DNA interaction studies, demonstrating various binding modes including intercalation and groove binding, no such data is available for this specific compound.

For context, other indole-containing structures have shown significant DNA binding capabilities. For instance, derivatives of indolo[3,2-b]carbazole (B1211750) are recognized as DNA intercalators, positioning themselves between the base pairs of the DNA double helix. Similarly, indoloquinoline alkaloids have been studied for their intercalative binding to DNA, which is thought to be a key mechanism of their cytotoxic action.

Interactions with Model Membranes

There is currently no published research specifically investigating the interactions of this compound with model membranes. However, studies on the fundamental indole structure provide some insights into how such a molecule might behave in a lipid bilayer environment.

Molecular dynamics simulations of indole itself have shown that it preferentially localizes at the interfacial region of a lipid bilayer. This attraction is driven by a combination of factors, including the hydrophobic effect which favors the transfer of the nonpolar part of the molecule out of the aqueous phase, and specific electrostatic interactions. These interactions can include hydrogen bonding between the indole nitrogen and the lipid carbonyl groups, as well as cation-pi interactions.

The simulations identified three potential localization sites for indole within a model membrane:

A primary binding site in the interfacial region near the glycerol (B35011) moiety of the lipids.

A weaker binding site closer to the choline (B1196258) headgroups.

Another weak localization site in the hydrophobic core of the bilayer.

For indole, the binding at the interface is a strongly enthalpy-driven process. It is crucial to note that while these findings for the parent indole scaffold are informative, the presence of the anilino and methyl substituents on this compound would alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn would modulate its specific interactions with a lipid membrane. Therefore, dedicated studies are necessary to determine the precise localization and orientation of this compound within a model membrane system.

Protein Bound 3D Structures (if applicable to indole core)

While there are no publicly available protein-bound 3D structures specifically for this compound, the indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to interact with a wide variety of protein targets. The analysis of protein-ligand crystal structures containing an indole core reveals common interaction patterns that are crucial for molecular recognition.

The indole moiety can participate in several key types of interactions within a protein's binding pocket:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

π-π Stacking: The aromatic nature of the indole ring allows for favorable stacking interactions with the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The bicyclic ring system provides a significant hydrophobic surface that can interact with nonpolar residues in the protein.

Cation-π Interactions: The electron-rich π-system of the indole ring can engage in favorable electrostatic interactions with cationic residues like lysine and arginine.

Examples from the Protein Data Bank (PDB) illustrate the versatility of the indole core in protein binding. For instance, indole derivatives have been co-crystallized with serotonin (B10506) receptors, where the indole nitrogen often forms a crucial hydrogen bond with an aspartate residue in the binding site. In other cases, such as with autophagy-associated proteins, the indole ring can occupy a hydrophobic pocket, with its binding affinity influenced by substituents on the ring. acs.org

The specific orientation and interactions of an indole-containing ligand are highly dependent on the topology and amino acid composition of the protein's binding site, as well as the nature and position of substituents on the indole ring. In the case of this compound, the anilino and methyl groups would play a significant role in defining its binding specificity and affinity for any potential protein targets.

Biological Activity Mechanisms in Vitro Focus of 3 Anilino 5 Methylindol 2 One Analogues

In Vitro Cytotoxicity and Apoptosis Induction Studies

Analogues of 3-Anilino-5-methylindol-2-one have demonstrated significant cytotoxic effects against various human cancer cell lines in laboratory settings. A series of novel 3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogues were synthesized and evaluated for their in vitro cytotoxicity against a panel of 57 human tumor cell lines. Among these, compound 3o showed potent activity with GI50 values of 190 nM against the A549/ATTC non-small cell lung cancer cell line and 750 nM against the LOX IMVI melanoma cell line. Both compounds 3n and 3o exhibited GI50 values in the range of 2–5 μM against several leukemia cell lines, including CCRF-CEM, HL-60(TB), K-562, MOLT-4, and RPMI-8226.

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Indole (B1671886) derivatives have been identified as effective apoptosis-inducing agents. For instance, Indole-3-carbinol (I3C), a natural compound, and its dimer, 3,3′-diindolylmethane (DIM), have shown remarkable activity against various cancer cells by inducing apoptosis through the arrest of the G1/S phase of the cell cycle. Furthermore, synthetic derivatives of 3-hydrazinoindolin-2-one have demonstrated potent pro-apoptotic activity. For example, certain bis-isatin hydrazones displayed cytotoxic activity against MCF-7 and HCT-116 cancer cell lines with IC50 values of 1.84 µM and 3.31 µM, respectively, by disrupting the cell cycle. A series of [(3-indolylmethylene)hydrazono]indolin-2-ones were synthesized, and compound 6n was found to be particularly active against the MCF-7 cell line with an IC50 of 1.04 µM. This compound was shown to significantly increase early and late apoptosis by 19-fold in the Annexin-V-FTIC assay.

Table 1: In Vitro Cytotoxicity of Selected Indol-2-one (B1256649) Analogues

| Compound | Cancer Cell Line | Activity (IC50/GI50) |

|---|---|---|

| 3o | A549/ATTC (Non-small cell lung) | 190 nM (GI50) |

| 3o | LOX IMVI (Melanoma) | 750 nM (GI50) |

| 3n & 3o | Leukemia (CCRF-CEM, HL-60(TB), etc.) | 2–5 μM (GI50) |

| Bis-isatin hydrazone V | MCF-7 (Breast) | 1.84 µM (IC50) |

| Bis-isatin hydrazone V | HCT-116 (Colon) | 3.31 µM (IC50) |

| 6n | MCF-7 (Breast) | 1.04 µM (IC50) |

Cellular Target Identification and Modulation

Tubulin Polymerization and Microtubule Dynamics

A significant mechanism of action for several indol-2-one analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for various cellular processes, including cell division, making them a key target for anticancer drugs. Arylthioindoles have been identified as inhibitors of tubulin polymerization. For instance, replacing a 3-phenylthio group with a 3-(3,4,5-trimethoxyphenyl)thio group in an indole scaffold resulted in a significant increase in the inhibition of tubulin polymerization, with an IC50 value of 2.6 µM.

Furthermore, a series of 2-anilino-3-aroylquinolines were designed as tubulin polymerization inhibitors. Compounds 7f and 7g from this series demonstrated remarkable antiproliferative activity against human lung and prostate cancer cell lines, with IC50 values for tubulin polymerization inhibition of 2.24 µM and 2.10 µM, respectively. The presence of a 3,4,5-trimethoxyphenyl moiety is a crucial structural feature for many tubulin polymerization inhibitors. Novel compounds incorporating this moiety into a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (B1355546) skeleton have been shown to inhibit cancer cell growth by interacting with tubulin at the colchicine (B1669291) binding site, leading to G2/M cell cycle arrest and apoptosis.

Methuosis Induction

Methuosis is a non-apoptotic form of cell death characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. Indole-based chalcones have been identified as potent inducers of methuosis. A key compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), was found to induce methuosis in glioblastoma cells at low micromolar concentrations. Structure-activity relationship studies revealed that modifications at the 2- and 5-positions of the indole ring can either maintain methuosis-inducing activity or, in some cases, redirect the cytotoxic mechanism towards microtubule disruption. For instance, increasing the size of the 2-indolyl substituent was found to reduce growth inhibitory activity and cytotoxicity without preventing cell vacuolization, suggesting a complex relationship between vacuolization and cell death.

Enzyme Inhibition (e.g., GSK-3β inhibitors for related indoles)

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in various diseases, including cancer and neurodegenerative disorders. Inhibition of GSK-3β has emerged as a promising therapeutic strategy. A number of 3-substituted-2-oxindole derivatives have been identified as novel GSK-3β inhibitors. The most potent compound in one study, 3a , inhibited GSK-3β with an IC50 of 4.19 nM. Azaindolin-2-one derivatives have also been developed as dual inhibitors of GSK-3β and tau aggregation. Compound (E)-2f from this class was identified as a promising GSK-3β inhibitor with an IC50 of 1.7 µM. The oxindole (B195798) scaffold is a common feature in these inhibitors, providing a stable interaction with the amino acids in the active site of GSK-3β.

Table 2: Enzyme Inhibition by Indol-2-one Analogues

| Compound Class | Target Enzyme | Key Compound | Activity (IC50) |

|---|---|---|---|

| 3-Arylidene-2-oxindoles | GSK-3β | 3a | 4.19 nM |

| Azaindolin-2-ones | GSK-3β | (E)-2f | 1.7 µM |

Structure-Activity Relationship (SAR) Studies for Indol-2-one Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For indol-2-one scaffolds, several key structural features have been identified that influence their cytotoxic and enzyme-inhibitory activities.

In the case of methuosis-inducing indolyl-substituted pyridinylpropenones, the position of the nitrogen atom in the pyridine (B92270) ring is critical. Shifting the nitrogen from the 4-position to the 3-position eliminates the ability of the compound to induce vacuolization and significantly reduces its cytotoxic potency. Regarding the indole ring, methylation of the nitrogen or removal of the 2-methyl group can reduce but not eliminate activity. Modifications at the 5-position have varied effects, with a 5-methoxy group substantially improving activity.

For GSK-3β inhibitors based on the 2-oxindole scaffold, 5-arylidene substitution is thought to play a vital role in enhancing both affinity and selectivity for the enzyme. In the development of HIV-1 fusion inhibitors targeting gp41, the linkage between indole rings was found to be important for molecular shape and biological activity.

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated a broad spectrum of in vitro antibacterial and antifungal activities. A study on various 5-substituted-3-[{5-(6-methyl-2-oxo/thioxo-4-phenyl-1,2,3,4 tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-yl}imino]-1,3-dihydro-2H-indol-2-one derivatives showed activity against several human pathogens. The tested bacterial strains included Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Staphylococcus aureus, Staphylococcus pyogenus, and Bacillus subtilis. The antifungal activity was evaluated against Candida albicans, Aspergillus niger, and Aspergillus clavatus.

Other indole derivatives, such as indole-acrylonitriles, have also been investigated for their antimicrobial properties. In one study, the 3-chlorophenyl derivative 2i showed relatively high antibacterial activity against Gram-positive bacteria S. aureus and S. epidermidis, with MIC and MBC values ranging from 8 to 16 μg/mL. The mechanisms of antimicrobial action for indole derivatives can be diverse, including the inhibition of essential enzymes or disruption of cell membrane integrity.

Table 3: Antimicrobial Activity of an Indole-Acrylonitrile Derivative

| Compound | Microbial Strain | Activity (MIC/MBC) |

|---|---|---|

| 2i | Staphylococcus aureus ATCC 6538 | 8–16 μg/mL |

| 2i | Staphylococcus epidermidis PMC 2118 | 8–16 μg/mL |

Derivatization and Functionalization Strategies for 3 Anilino 5 Methylindol 2 One

Targeted Functionalization of the Indol-2-one (B1256649) Core

The indol-2-one core of 3-anilino-5-methylindol-2-one offers several sites for chemical modification. The reactivity of the indole (B1671886) ring system is well-established, with a general preference for electrophilic substitution at the C3-position. However, since the C3-position is already substituted in the target molecule, other positions on the heterocyclic and benzene (B151609) rings become targets for functionalization.

N-Alkylation: The nitrogen atom of the indol-2-one ring is a key site for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. This strategy can be employed to introduce a variety of functional groups, including alkyl chains of varying lengths, cyclic systems, and chains bearing terminal functional groups for further conjugation. For instance, iron-catalyzed N-alkylation of indolines with alcohols has been reported as an efficient method. nih.govmdpi.com This approach could potentially be adapted for this compound to introduce diverse substituents at the N1 position.

Electrophilic Aromatic Substitution: The benzene ring of the indol-2-one core can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. bhu.ac.inrahacollege.co.in The directing effects of the existing substituents will influence the position of the incoming electrophile. These reactions can introduce handles for further modifications, for example, a nitro group can be reduced to an amine, which can then be used for amide bond formation. The indole core is known to be electron-rich and generally undergoes electrophilic substitution at the C3 position; however, with this position blocked, reactions may occur at other positions on the pyrrole (B145914) or benzene ring. bhu.ac.inresearchgate.net

C-H Functionalization: Modern synthetic methods, including transition metal-catalyzed C-H activation, could potentially be used to directly introduce functional groups at various positions on the indol-2-one core. These methods offer a more direct route to functionalized derivatives without the need for pre-installed activating or directing groups.

A summary of potential functionalization strategies for the indol-2-one core is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Modification Site(s) | Purpose of Modification |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N1 | Introduce diverse substituents, alter solubility and steric properties. |

| Halogenation | Br₂, Cl₂, NBS, NCS | C4, C6, C7 | Introduce a handle for cross-coupling reactions. |

| Nitration | HNO₃/H₂SO₄ | C4, C6 | Introduce a nitro group for subsequent reduction to an amine. |

| Sulfonation | Fuming H₂SO₄ | C4, C6 | Introduce a sulfonic acid group to increase water solubility. |

Strategies for Modifying the Anilino Moiety

The anilino moiety provides a versatile platform for introducing structural diversity, which can significantly impact the biological activity and selectivity of the molecule.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. casirmediapublishing.comwikipedia.org This reaction can be used to synthesize a wide array of this compound derivatives by coupling 3-halo-5-methylindolin-2-one with a diverse library of substituted anilines. ias.ac.innih.govmdpi.com This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the aniline (B41778) ring.

Amide Bond Formation: If the aniline ring bears a carboxylic acid or an amino group, standard peptide coupling reagents can be used to form amide bonds, linking the this compound scaffold to other molecules, including peptides, fluorescent dyes, or affinity tags. nih.govasiaresearchnews.comresearchgate.netdiva-portal.org Anilines are generally less nucleophilic than aliphatic amines, which can make amide coupling more challenging, but a variety of efficient coupling agents are available to facilitate this transformation. nih.gov

Electrophilic Substitution on the Anilino Ring: The anilino benzene ring is activated towards electrophilic aromatic substitution, with the amino group being an ortho-, para-director. This allows for the introduction of various substituents on the anilino ring, which can fine-tune the electronic and steric properties of the molecule.

The following table summarizes key strategies for modifying the anilino moiety.

| Reaction Type | Reagents and Conditions | Potential Modification Site(s) | Purpose of Modification |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Substituted anilines | C3 of indol-2-one | Introduce diverse substituted anilino groups to explore SAR. |

| Amide Coupling | Coupling agents (e.g., EDC, HATU), Carboxylic acid or Amine | Substituent on the anilino ring | Attach reporter groups, peptides, or other functional molecules. |

| Electrophilic Substitution | Halogens, Nitrating agents, Sulfonating agents | Ortho and para positions of the anilino ring | Modulate electronic properties and introduce handles for further functionalization. |

Introduction of Reporter Groups for Analytical Studies

For this compound to be used effectively in analytical studies, such as target identification and validation, it is often necessary to attach a reporter group. These groups facilitate detection and quantification of the molecule and its interaction with biological targets.

To enhance the detection of this compound in mass spectrometry (MS), particularly in complex biological samples, ionization labels can be introduced. These labels are typically molecules that are easily ionizable, leading to a stronger signal in the mass spectrometer. For example, derivatization with reagents that introduce a permanently charged group, such as a quaternary ammonium (B1175870) salt, can significantly improve ionization efficiency in electrospray ionization (ESI)-MS. mdpi.com

Various derivatization reagents can be used to improve the sensitivity of detection in both liquid chromatography (LC) and mass spectrometry. For LC with UV or fluorescence detection, chromophores or fluorophores can be attached to the molecule. For MS, reagents that improve ionization efficiency or that shift the mass of the analyte to a region of the spectrum with less background noise are beneficial. nih.gov

For analysis by gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar molecules to increase their volatility and thermal stability. nih.gov Silylation is a common technique where active hydrogens in functional groups like amines and amides are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. nih.gov The resulting silylated derivative of this compound would be more amenable to GC-MS analysis. researchgate.netaustinpublishinggroup.com

| Reporter Group Type | Example Reagents/Tags | Purpose |

| Fluorescent Labels | Dansyl chloride, Fluorescein isothiocyanate (FITC) | Enable detection by fluorescence microscopy or spectroscopy. |

| Affinity Tags | Biotin (B1667282) | Facilitate affinity purification of target proteins. nih.govbiorxiv.orgbiomedres.usnih.govsigmaaldrich.com |

| Photoaffinity Labels | Diazirines, Benzophenones | Allow for covalent cross-linking to target proteins upon photoactivation. nih.govnih.govresearcher.lifedntb.gov.uaresearchgate.net |

| Mass Tags | Isotopic labels (e.g., TMT) | Enable multiplexed quantitative proteomics. |

Applications in Chemical Probe Development

The this compound scaffold is a promising starting point for the development of chemical probes to study biological systems. The indolin-2-one core is a "privileged scaffold" in medicinal chemistry, known to be a core structure in many kinase inhibitors. researchgate.netnih.govnih.govmdpi.commdpi.com For example, derivatives of 2-anilinoquinolines have been investigated as kinase inhibitors. nih.gov

By incorporating functional groups and reporter tags as described above, derivatives of this compound can be designed as:

Affinity-based probes: These probes typically contain a reactive group that can form a covalent bond with a target protein, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.

Photoaffinity probes: These probes are chemically inert until activated by light, at which point they form a covalent bond with their target. This allows for more precise control over the labeling process. nih.govnih.govresearcher.lifedntb.gov.uaresearchgate.net

Fluorescent probes: By attaching a fluorophore, the localization and dynamics of the probe and its target can be studied in living cells using fluorescence microscopy.

The development of such chemical probes based on the this compound scaffold could provide valuable tools for understanding the roles of its target proteins in health and disease.

Potential Research Directions and Future Outlook

Advanced Synthetic Methodologies

One promising direction is the advancement of catalytic asymmetric amination. For instance, methods developed for the synthesis of 3-substituted 3-amino-2-oxindoles, such as the use of chiral N,N'-dioxide-nickel(II) complexes for the amination of 3-bromo-3-substituted oxindoles with anilines, could be adapted. researchgate.netnih.gov This would allow for the enantioselective synthesis of chiral variants of 3-Anilino-5-methylindol-2-one, which is crucial for studying stereospecific biological activities.

Furthermore, the development of "green" synthetic approaches is paramount. This could involve utilizing environmentally benign solvents like water-ethanol mixtures, employing organocatalysts such as sodium lauryl sulfate (B86663) (SDS), or exploring microwave-assisted synthesis to reduce reaction times and energy consumption. nih.govderpharmachemica.com One-pot, multi-component reactions, which improve atom economy and reduce waste, represent another key area for development. nih.gov Exploring novel cyclization strategies, such as intramolecular Heck reactions or acid-catalyzed intramolecular electrophilic aromatic substitution from aniline (B41778) precursors, could also lead to more efficient syntheses. luc.edu

Table 1: Potential Advanced Synthetic Approaches

| Methodology | Potential Advantage | Relevant Precursors/Catalysts |

|---|---|---|

| Asymmetric Catalysis | Enantioselective synthesis, access to single stereoisomers | Chiral ligands (e.g., N,N'-dioxides), metal catalysts (e.g., Ni, Pd) |

| Green Chemistry | Reduced environmental impact, improved safety | Water-based solvent systems, organocatalysts, microwave irradiation |

| Multi-Component Reactions | Increased efficiency, atom economy, reduced waste | Isatins, anilines, and a third component in a one-pot setup |

Deeper Mechanistic Elucidation

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future research should aim to elucidate the step-by-step pathways of its formation.

For acid-catalyzed reactions, a proposed general mechanism involves the activation of the C-3 position of an isatin (B1672199) precursor, followed by nucleophilic attack by an indole (B1671886). nih.gov However, for the synthesis involving anilines, detailed studies are needed to identify key intermediates, transition states, and potential side reactions. This could involve a combination of kinetic studies, isotopic labeling experiments, and spectroscopic analysis to trap and characterize transient species. For example, understanding whether a reaction proceeds via an azasulfonium salt intermediate, as seen in some oxindole (B195798) syntheses from anilines, could provide valuable insights. google.com Elucidating these mechanisms will enable finer control over the reaction, leading to higher purity and better yields of the final product.

Integrated Computational and Experimental Approaches

The integration of computational chemistry with experimental work offers a powerful synergy for accelerating research. In silico methods can be employed to predict the properties and reactivity of this compound, guiding experimental design and saving resources.

Computational repurposing campaigns, which have been applied to libraries of oxindole-based compounds, could be used to identify potential new biological targets for this compound. nih.gov Techniques like ligand-based similarity screening against databases such as DrugBank and ChEMBL can provide initial hypotheses for its biological activity. nih.gov

Furthermore, Density Functional Theory (DFT) calculations can be used to study reaction mechanisms, predict regioselectivity, and understand the electronic properties of the molecule. acs.orgmdpi.com For instance, DFT can help elucidate the charge transfer interactions that are significant in the photophysical and electrochemical properties of aniline derivatives. researchgate.net Such computational studies, when combined with experimental validation, can provide a comprehensive understanding of the molecule's chemical behavior and biological potential. jneonatalsurg.comresearchgate.net

Table 2: Integrated Computational and Experimental Workflow

| Stage | Computational Tool/Method | Experimental Validation |

|---|---|---|

| Hypothesis Generation | Ligand-based screening, molecular docking | In vitro biological assays |

| Synthesis Planning | DFT calculations for reaction pathways and transition states | Synthesis and characterization of the compound |

| Property Prediction | In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling | Pharmacokinetic and toxicology studies |

| Spectroscopic Analysis | Prediction of NMR and IR spectra | Experimental NMR, MS, and IR analysis |

Exploration of Novel Molecular Targets

The oxindole scaffold is a versatile structure found in many compounds with a wide range of biological activities, including kinase inhibition. nih.gov A significant future research direction for this compound is the systematic exploration of its potential molecular targets to uncover new therapeutic applications.

Given that many 3-substituted oxindoles act as tyrosine kinase inhibitors, a primary focus should be on screening this compound against a panel of kinases involved in cancer and inflammatory diseases. nih.gov Beyond kinases, the compound could be tested against other enzyme families, ion channels, and receptors. High-throughput screening (HTS) campaigns against diverse target libraries can efficiently identify novel biological activities.

Molecular docking studies can be employed as an initial step to predict the binding affinity of this compound to the active sites of various proteins. aip.org For example, docking could be used to evaluate its potential as an inhibitor of proteins implicated in chronic myelogenous leukemia or other proliferative disorders. google.comresearchgate.net Any promising hits from in silico screening would then need to be validated through in vitro and subsequently in vivo biological assays.

Development of Advanced Analytical Techniques

To support preclinical and potential clinical development, robust and sensitive analytical methods are essential. Future research should focus on developing and validating advanced analytical techniques for the quantification of this compound in various matrices, such as plasma and tissues.

This includes the development of high-performance liquid chromatography (HPLC) methods, potentially coupled with mass spectrometry (LC-MS/MS), for accurate and precise quantification. Such methods are crucial for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Furthermore, advanced analytical techniques will be necessary for metabolite identification. Understanding the metabolic fate of this compound is a critical component of its preclinical evaluation. Techniques such as high-resolution mass spectrometry can aid in the structural elucidation of its metabolites. The development of standardized analytical methods will also be vital for quality control during any future manufacturing processes.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.